molecular formula C33H27NO6 B613550 Fmoc-asp-ofm CAS No. 187671-16-5

Fmoc-asp-ofm

Cat. No. B613550
CAS RN: 187671-16-5
M. Wt: 533.58
InChI Key: AAVDDDPGTRDTJT-PMERELPUSA-N
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Description

Fmoc-Asp-OFm, also known as N-Fmoc-L-aspartic acid alpha-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis . It is a derivative of aspartic acid, which is doubly protected with fluorenyl methoxycarbonyl (Fmoc) groups .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of this compound is C33H27NO6 . The compound forms well-ordered fibrous structures when it self-assembles .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . In the context of solid-phase peptide synthesis (SPPS), the use of Fmoc as a temporary protecting group for the amine at the N-terminus is widespread .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 533.6 .

Scientific Research Applications

  • Hydrogel Formation and Biomedical Applications :

    • Fmoc-Asp-OFm is used in the development of minimalistic dipeptide-based hydrogels. These hydrogels exhibit cytocompatibility and support 2D/3D cell growth. They also demonstrate potential for conductive composite gels with DNA binding capabilities, making them applicable in biomedical fields (Chakraborty et al., 2020).
  • Incorporation into Nanomaterials for Enhanced Properties :

    • Another application includes the integration of graphene with peptide-based hydrogels. This compound forms stable hydrogels that can incorporate reduced graphene oxide (RGO), creating hybrid hydrogels. These hybrids could be used for potential applications in nanotechnology and materials science (Adhikari & Banerjee, 2011).
  • Peptide Synthesis and Photocaging :

    • The compound is also significant in the synthesis of peptides. A method compatible with Fmoc solid-phase peptide synthesis (SPPS) has been developed to synthesize photocaged peptides with this compound. This is useful in the field of biochemistry for studying protein interactions and functions (Tang, Cheng, & Zheng, 2015).
  • Drug Delivery Systems :

    • In drug delivery, this compound oligopeptides have been synthesized and used in delivering drugs to specific sites like bones. Such applications are significant in developing treatments for diseases like osteoporosis (Sekido et al., 2001).
  • Extracellular Matrix-Mimetic Scaffolds for Cell Culture :

    • This compound is also used in creating multicomponent dipeptide hydrogels that act as scaffolds for cell culture. These hydrogels mimic the extracellular matrix, which is essential for studying cell behavior in a controlled environment (Liyanage et al., 2015).

Safety and Hazards

When handling Fmoc-Asp-OFm, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVDDDPGTRDTJT-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692810
Record name (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187671-16-5
Record name (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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